molecular formula C16H13BrN2O2 B8666146 7-bromo-4-[(4-methoxyphenyl)methoxy]quinazoline

7-bromo-4-[(4-methoxyphenyl)methoxy]quinazoline

Cat. No.: B8666146
M. Wt: 345.19 g/mol
InChI Key: VFUMXMHWIFPKBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-4-[(4-methoxyphenyl)methoxy]quinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring. This particular compound is characterized by the presence of a bromine atom at the 7th position and a 4-methoxybenzyloxy group at the 4th position of the quinazoline ring. It has a molecular formula of C16H13BrN2O2 and a molecular weight of 345.19 g/mol .

Preparation Methods

The synthesis of 7-bromo-4-[(4-methoxyphenyl)methoxy]quinazoline can be achieved through various synthetic routes. One common method involves the reaction of 7-bromoquinazoline with 4-methoxybenzyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted reactions and metal-catalyzed reactions can also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

7-bromo-4-[(4-methoxyphenyl)methoxy]quinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.

    Coupling Reactions: The methoxybenzyloxy group can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

7-bromo-4-[(4-methoxyphenyl)methoxy]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-bromo-4-[(4-methoxyphenyl)methoxy]quinazoline involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can exert anticancer and anti-inflammatory effects .

Comparison with Similar Compounds

7-bromo-4-[(4-methoxyphenyl)methoxy]quinazoline can be compared with other quinazoline derivatives such as:

    4-(4-methoxybenzyloxy)-7-chloroquinazoline: Similar structure but with a chlorine atom instead of bromine.

    4-(4-methoxybenzyloxy)-7-fluoroquinazoline: Similar structure but with a fluorine atom instead of bromine.

    4-(4-methoxybenzyloxy)-7-iodoquinazoline: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

Molecular Formula

C16H13BrN2O2

Molecular Weight

345.19 g/mol

IUPAC Name

7-bromo-4-[(4-methoxyphenyl)methoxy]quinazoline

InChI

InChI=1S/C16H13BrN2O2/c1-20-13-5-2-11(3-6-13)9-21-16-14-7-4-12(17)8-15(14)18-10-19-16/h2-8,10H,9H2,1H3

InChI Key

VFUMXMHWIFPKBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=NC=NC3=C2C=CC(=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

226.0 g (01.64 mol) of 4-methoxybenzyl alcohol in 0.5 l of toluene were added dropwise to a suspension of 80.0 g (2.0 mol) of sodium hydride [60% in paraffin oil] in 3.0 l of toluene between 15° C. and 20° C. The mixture was subsequently stirred at room temperature for a further 1 h. 165.9 g (1.64 mol) of 7-bromo-4-chloroquinazoline were then added in portions, and the reaction mixture was stirred for 48 h. Conventional work-up gave 194.8 g of 7-bromo-4-(4-methoxybenzyloxy)quinazoline as solid.
Quantity
226 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
solvent
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
165.9 g
Type
reactant
Reaction Step Two

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